BenchChemオンラインストアへようこそ!

6-chloro-4-phenyl-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Lipophilicity Drug-likeness Permeability

6-Chloro-4-phenyl-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione (CAS 1251553-39-5) is a synthetic small molecule belonging to the 1,4-benzothiazine-1,1-dioxide class, featuring a 6-chloro substituent, a 4-phenyl group, and a 2-piperidine-1-carbonyl moiety. Its molecular formula is C20H19ClN2O3S (MW 402.9 g/mol).

Molecular Formula C20H19ClN2O3S
Molecular Weight 402.89
CAS No. 1251553-39-5
Cat. No. B2694378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-phenyl-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
CAS1251553-39-5
Molecular FormulaC20H19ClN2O3S
Molecular Weight402.89
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C20H19ClN2O3S/c21-15-9-10-18-17(13-15)23(16-7-3-1-4-8-16)14-19(27(18,25)26)20(24)22-11-5-2-6-12-22/h1,3-4,7-10,13-14H,2,5-6,11-12H2
InChIKeyGOCDAMRKUQRQGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-4-phenyl-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione (CAS 1251553-39-5) – Scientific Procurement Baseline


6-Chloro-4-phenyl-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione (CAS 1251553-39-5) is a synthetic small molecule belonging to the 1,4-benzothiazine-1,1-dioxide class, featuring a 6-chloro substituent, a 4-phenyl group, and a 2-piperidine-1-carbonyl moiety [1]. Its molecular formula is C20H19ClN2O3S (MW 402.9 g/mol) [2]. The compound is commercially available as a research chemical (≥95% purity) and is part of the ChemDiv screening library (Compound ID L810-0593) .

Why 6-Chloro-4-phenyl-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione Cannot Be Freely Swapped with Other Benzothiazine Dioxides


The benzothiazine-1,1-dioxide scaffold is known to exhibit divergent biological activities depending on the precise substitution pattern at the 4- and 6-positions [1]. Even conservative replacements, such as substituting the 6-chloro group with fluoro or modifying the 4-aryl group, can alter lipophilicity, electronic density, and hydrogen-bonding capacity, leading to non-linear changes in target engagement, metabolic stability, and off-target profiles [2]. Therefore, procurement decisions must be based on specific, quantifiable physicochemical differences rather than assuming functional equivalence across this compound series.

6-Chloro-4-phenyl-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione – Quantitative Differentiation vs. Closest Analogs


Lipophilicity (cLogP) Differentiation vs. 6-Fluoro and 4-(4-Chlorophenyl) Analogs

The target compound has a computed logP of 3.04 (ChemDiv) or XLogP3 of 3.8 (PubChem), placing it in the optimal range for oral absorption and CNS penetration [1]. The 6-fluoro analog is predicted to have a logP approximately 0.5–0.8 units lower due to the stronger electron-withdrawing effect of fluorine (class-level inference based on halogen π values) [2]. Conversely, the 6-chloro-4-(4-chlorophenyl) analog (CAS 1251690-20-6) is estimated to have a logP ~4.6–5.0, exceeding typical drug-like limits and increasing the risk of poor solubility and nonspecific binding [3].

Lipophilicity Drug-likeness Permeability

Aqueous Solubility (logSw) and Polar Surface Area (PSA) Comparison

The target compound exhibits a computed logSw (log intrinsic solubility) of -3.47 (ChemDiv) and a topological polar surface area (PSA) of 47.6 Ų . The PSA is below 60 Ų, indicating favorable passive membrane permeability, while the moderate logSw suggests acceptable aqueous solubility for in vitro assays [1]. The 6-chloro-4-(4-chlorophenyl) analog, with its higher lipophilicity (logP ~4.8), is expected to have a logSw lower than -4.0, which may present solubility challenges in aqueous assay buffers [2].

Solubility Permeability Drug-likeness

Hydrogen Bond Acceptor Count and Drug-Likeness Profile vs. 6-Fluoro Analog

The target compound has an HBA count of 4 and HBD count of 0 (PubChem), with a molecular weight of 402.9 g/mol [1]. This profile satisfies Lipinski's Rule of 5, indicating a favorable drug-like profile for oral bioavailability [2]. The 6-fluoro analog (MW 386.4 g/mol) has a lower molecular weight and a slightly lower logP, which may also satisfy drug-likeness criteria, but the chlorine-to-fluorine substitution alters electron distribution and hydrogen bond acceptor character .

Drug-likeness Lead-likeness Oral bioavailability

6-Chloro Substitution as a Halogen Bond Donor: Differentiation from 6-Fluoro and Des-Chloro Analogs

The 6-chloro substituent on the benzothiazine core can act as a halogen bond donor, engaging in non-covalent interactions with Lewis bases in biological targets (e.g., backbone carbonyl oxygens of proteins) [1]. This capability is significantly diminished in the 6-fluoro analog (fluorine is a poor halogen bond donor) and absent in the des-chloro analog [2]. Such interactions may contribute to enhanced target specificity or binding affinity in certain protein environments.

Halogen bonding Molecular recognition Medicinal chemistry

6-Chloro-4-phenyl-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dioxide – Recommended Application Scenarios Based on Quantitative Evidence


In vitro Screening of CNS-Penetrant Leads

With a logP of 3.04–3.8 and PSA of 47.6 Ų, the compound falls within the favorable range for blood-brain barrier penetration . Researchers pursuing neurological targets can prioritize this compound over the more lipophilic 6-chloro-4-(4-chlorophenyl) analog (logP ~4.8) to avoid excessive nonspecific binding and suboptimal CNS partitioning [1].

Medium-to-High-Throughput Screening (HTS) Campaigns

The compound's moderate logSw (-3.47) ensures acceptable solubility in standard assay buffers (e.g., PBS, ≤10 µM), reducing precipitation artifacts compared to the 6-chloro-4-(4-chlorophenyl) analog (predicted logSw < -4.0) . This makes it a preferred choice for HTS libraries where compound aggregation can lead to false positives.

Structure-Based Drug Design Requiring Halogen Bonding Interactions

For targets where a chlorine atom has been identified as a key pharmacophoric element via co-crystal structures, the 6-chloro substituent offers halogen bond donor capacity not available with the 6-fluoro or des-chloro analogs [2]. This can guide the selection of this compound for fragment-based screening or lead optimization.

Comparative ADME Profiling of Halogen-Containing Benzothiazines

The compound serves as an ideal reference point for internal structure–activity relationship (SAR) studies aimed at correlating 6-halogen substitution with metabolic stability, CYP inhibition, or plasma protein binding. Its intermediate lipophilicity allows unambiguous interpretation of halogen-specific effects when compared side-by-side with the 6-fluoro analog [3].

Quote Request

Request a Quote for 6-chloro-4-phenyl-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.